(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone

Descripción general

Descripción

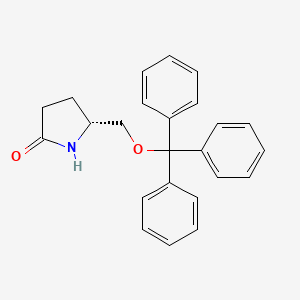

®-(-)-5-(Trityloxymethyl)-2-pyrrolidone is a chiral compound that belongs to the class of pyrrolidones It is characterized by the presence of a trityloxymethyl group attached to the nitrogen atom of the pyrrolidone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone typically involves the protection of the hydroxyl group of a precursor molecule with a trityl group, followed by cyclization to form the pyrrolidone ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trityloxymethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

®-(-)-5-(Trityloxymethyl)-2-pyrrolidone has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The trityloxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

- ®-(-)-γ-Trityloxymethyl-γ-butyrolactone

- (5R)-phenyl-(2R)-trityloxymethyl-dihydro-2H-pyran-3-one

Comparison: ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone is unique due to its specific structure and the presence of the trityloxymethyl group. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrrolidine derivatives known for their pharmacological potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with other related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring, which is critical for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Pyrrolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, certain pyrrolidine derivatives have shown enhanced efficacy against Acinetobacter baumannii and A. hydrophila, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics . While specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential effectiveness.

Anticancer Properties

The anticancer potential of pyrrolidine derivatives has been documented in several studies. For example, derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of tyrosine kinase pathways . The specific effects of this compound on cancer cells remain to be fully elucidated; however, the compound's ability to interact with cellular signaling pathways may provide a basis for further investigation.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. Pyrrolidine derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process . The potential of this compound in this context warrants further exploration, particularly in relation to its ability to reduce pro-inflammatory cytokine production.

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of pyrrolidine derivatives against resistant bacterial strains. Compounds structurally related to this compound exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a promising avenue for treating resistant infections .

- Cancer Cell Studies : In vitro studies on pyrrolidine derivatives revealed their potential to induce apoptosis in cancer cells. These findings indicate that this compound may share similar properties and could be developed as a novel anticancer agent .

- Inflammatory Models : Animal models assessing the anti-inflammatory effects of pyrrolidine derivatives demonstrated reduced inflammation markers following treatment. This suggests that this compound could have therapeutic applications in inflammatory diseases .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | Potentially effective | Promising based on structure | Suggested based on similar compounds |

| N-benzoylthiourea-pyrrolidine derivative | Structure | High efficacy against A. baumannii | Moderate inhibition observed | Significant reduction in cytokines |

| Hydroxyl-functionalized pyrrolidine | Structure | Effective against multiple strains | Nanomolar activity against CK1γ and CK1ε | Low ulcerogenic activity |

Propiedades

IUPAC Name |

(5R)-5-(trityloxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSSRLVFPQIRJK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924895 | |

| Record name | 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124665-91-4 | |

| Record name | 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.